![molecular formula C10H13NO2 B2688895 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS No. 1403469-45-3](/img/structure/B2688895.png)
5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives, both natural and synthetic, show various biologically vital properties, including anticancer activities . They have been used in the treatment of various kinds of cancer .
Anti-HIV Properties
Indole derivatives have been found to possess anti-HIV activities . This suggests potential applications in the treatment of HIV/AIDS.
Antioxidant Properties
Indole derivatives have been reported to exhibit antioxidant activities . This makes them potentially useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial activities . This suggests potential applications in the treatment of various microbial infections.
Antitubercular Properties
Indole derivatives have been reported to possess antitubercular activities . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic activities . This suggests potential applications in the treatment of diabetes.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The specific biochemical pathways affected by 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h5-6,11H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIJBCVCDDQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid |
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